![molecular formula C23H17ClN4O B12443900 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide is a complex organic compound with a molecular formula of C23H17ClN4O This compound is characterized by its unique structure, which includes a benzimidazole fused with a phthalazine ring system, and a chlorophenyl group attached to the benzimidazole moiety
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzimidazole intermediate.
Formation of Phthalazine Ring: The phthalazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.
Attachment of Propanamide Group: The final step involves the acylation of the phthalazine intermediate with propanoyl chloride to form the desired compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. The difference in the amide group can lead to variations in chemical properties and biological activities.
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2,2-dimethylpropanamide: This compound has a dimethylpropanamide group, which may affect its steric and electronic properties compared to the propanamide derivative
Properties
Molecular Formula |
C23H17ClN4O |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]propanamide |
InChI |
InChI=1S/C23H17ClN4O/c1-2-21(29)25-16-11-12-20-19(13-16)26-23-18-6-4-3-5-17(18)22(27-28(20)23)14-7-9-15(24)10-8-14/h3-13H,2H2,1H3,(H,25,29) |
InChI Key |
YCXCSTQHGQETRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
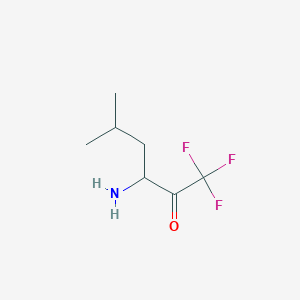
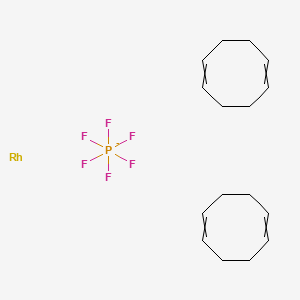
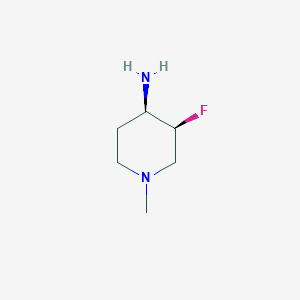
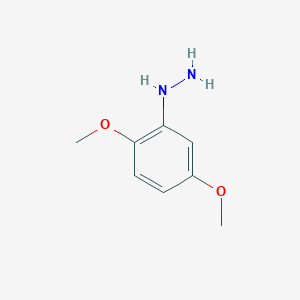
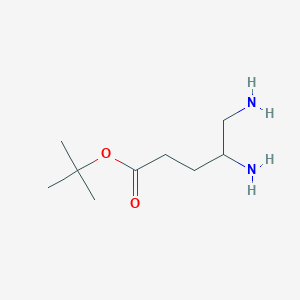
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)
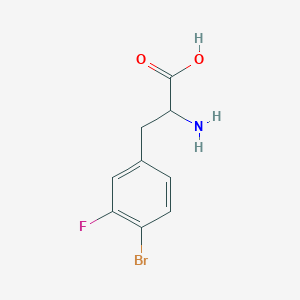
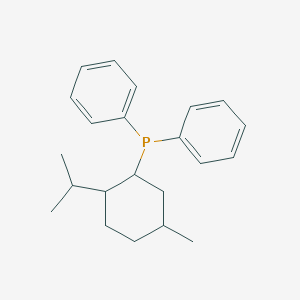
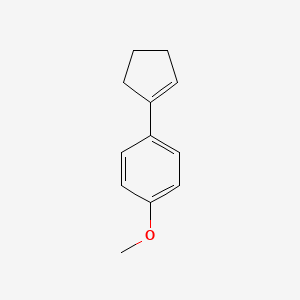
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
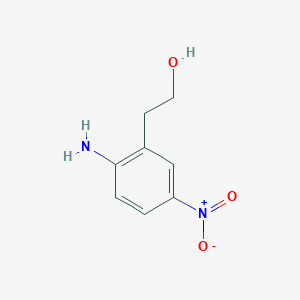
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
